4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

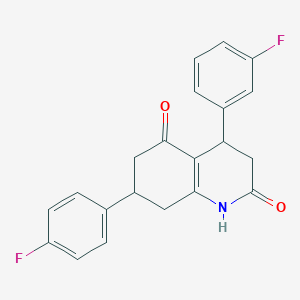

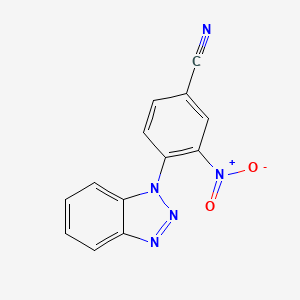

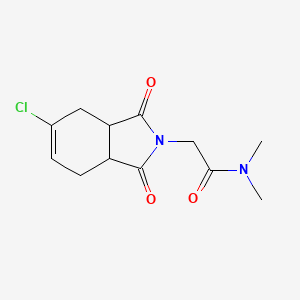

The compound “4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile” appears to contain a benzotriazole moiety, a nitro group, and a nitrile group. Benzotriazole is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis to introduce a nitrogen atom into a molecule. The nitrile group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom. Nitriles are found in many useful compounds, including pharmaceuticals and plasticizers.

科学的研究の応用

Anticancer Activity

The synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which include derivatives of our compound of interest, revealed promising anticancer potential . These hybrids demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some compounds exhibited improved IC50 values while sparing normal cells. Further investigation indicated that certain hybrids induced apoptosis in MCF-7 cells. These findings suggest that 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile derivatives could serve as a structural optimization platform for designing selective and potent anticancer molecules.

Cytotoxicity and Antiproliferative Effects

The same compound class was evaluated for cytotoxicity against various cancer cell lines. Compounds 2, 5, 14, and 15 exhibited notable inhibitory effects, particularly against MCF-7 and HCT-116 cells. Importantly, they showed weak cytotoxicity toward normal cells (RPE-1) compared to the reference drug doxorubicin. These findings highlight the potential of this compound derivatives as antiproliferative agents .

Antibacterial Activity

Although not directly studied for this compound, alternative aryl and heteroaryl substitutions at specific positions of the benzotriazole ring have been shown to enhance antibacterial activity against various bacterial species, including E. coli, E. faecalis, S. aureus, and P. aeruginosa . It’s plausible that similar modifications could impact the antibacterial properties of our compound.

作用機序

Target of Action

Similar compounds such as 1,2,4-triazole benzoic acid hybrids have shown inhibitory activities against cancer cell lines .

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

It’s worth noting that similar compounds have been associated with the induction of apoptosis in cancer cells .

Result of Action

Related compounds have demonstrated cytotoxic effects towards cancer cells, specifically by inhibiting their proliferation and inducing apoptosis .

特性

IUPAC Name |

4-(benzotriazol-1-yl)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N5O2/c14-8-9-5-6-12(13(7-9)18(19)20)17-11-4-2-1-3-10(11)15-16-17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGBXXYFVZKALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)

![(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)

![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)